Pandanamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

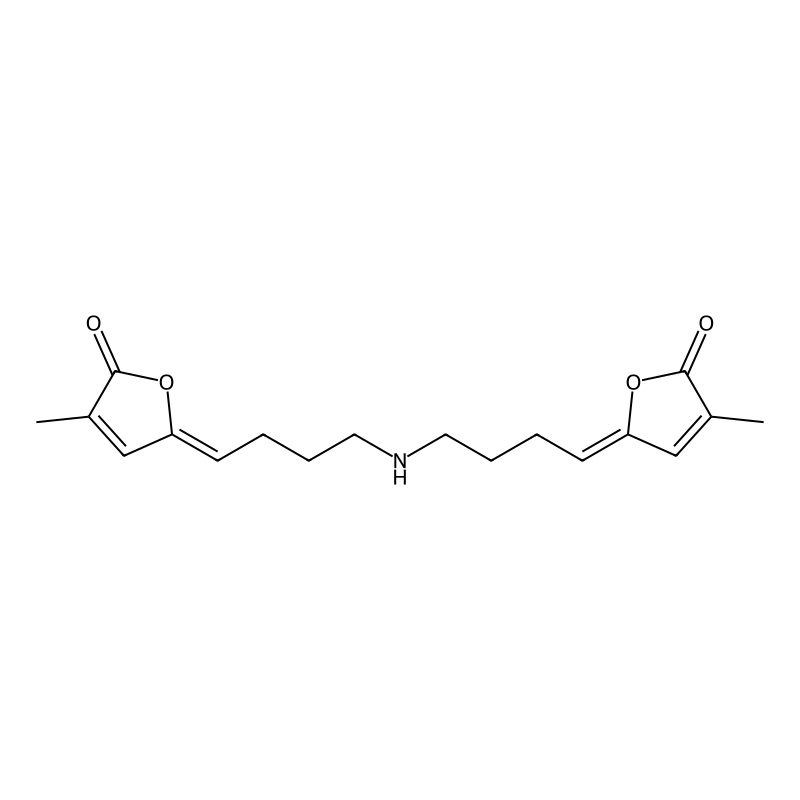

Pandanamine is an alkaloid derived from the genus Pandanus, specifically Pandanus amaryllifolius. Its chemical formula is , and it features a complex structure characterized by multiple functional groups that contribute to its reactivity and biological properties . The compound is notable for its role as a biogenetic intermediate in the synthesis of other natural products within the Pandanus species .

Research has indicated that pandanamine exhibits notable biological activities, including antimicrobial and anti-inflammatory effects. Its structural features allow it to interact with biological targets effectively. For instance, studies have shown that certain derivatives of pandanamine possess cytotoxic properties against various cancer cell lines, highlighting its potential as a lead compound in drug development .

The synthesis of pandanamine has been explored through several methods. A prominent approach involves the regioselective cyclization of 2-en-4-ynoic acid derivatives using weak bases as catalysts. This method allows for the efficient formation of pandanamine from simpler precursors . Another method includes biomimetic synthesis strategies that utilize natural biosynthetic pathways to produce pandanamine and its derivatives from available substrates in Pandanus species .

Key Synthesis Steps:- Regioselective Cyclization: Using 2-en-4-ynoic acid derivatives.

- Oxidation Reactions: Involving furan derivatives.

- Spiro-N,O-acetalization: Leading to more complex structures.

Pandanamine's unique properties make it suitable for various applications:

- Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for developing new antimicrobial and anticancer agents.

- Natural Product Synthesis: It is used as an intermediate in synthesizing other complex natural products derived from Pandanus species .

Studies on the interactions of pandanamine with biological systems have revealed its potential to bind with specific receptors and enzymes, influencing various biochemical pathways. For instance, its interactions with cell membrane components can affect cell signaling pathways and contribute to its observed pharmacological effects .

Pandanamine shares structural similarities with several other alkaloids derived from Pandanus species or related plants. Here are some notable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pandamarilactone-1 | Contains spirocyclic structures | Exhibits strong cytotoxicity |

| Pandamarilactonines A & B | Multiple lactone rings | Involved in various biosynthetic pathways |

| Norpandamarilactonines | Related to pandamarilactones | Exhibits different biological activities |

Uniqueness of Pandanamine

While similar compounds like pandamarilactones share some structural characteristics with pandanamine, it is unique due to its specific biological activities and synthetic accessibility. Its role as a biogenetic intermediate further distinguishes it within this class of compounds .

Pandanamine is characterized by the molecular formula C18H23NO4, with a calculated molecular weight of 317.367 g/mol [2]. This naturally occurring alkaloid is primarily isolated from Pandanus amaryllifolius, a plant known for its aromatic leaves used extensively in Southeast Asian cuisine . The compound belongs to the class of organic compounds known as butenolides, which are dihydrofurans with a carbonyl group at the C2 carbon atom [21].

The elemental composition of pandanamine reveals a specific distribution of atoms that contributes to its unique chemical properties. Carbon constitutes the majority of the molecular mass at 68.12%, followed by oxygen at 20.16%, hydrogen at 7.31%, and nitrogen at 4.41% [4]. This distribution reflects the compound's predominantly organic nature with multiple functional groups containing oxygen.

| Element | Count | Atomic Weight (g/mol) | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 18 | 12.010 | 216.180 | 68.12 |

| Hydrogen (H) | 23 | 1.008 | 23.184 | 7.31 |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.41 |

| Oxygen (O) | 4 | 15.999 | 63.996 | 20.16 |

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for pandanamine is (5Z)-3-methyl-5-[4-({4-[(2Z)-4-methyl-5-oxo-2,5-dihydrofuran-2-ylidene]butyl}amino)butylidene]-2,5-dihydrofuran-2-one [2] [4]. This complex nomenclature reflects the compound's intricate structural arrangement and stereochemical features.

Core Structural Features

Lactam Framework

The core structural framework of pandanamine is characterized by a symmetrical arrangement featuring two lactone rings connected by a secondary amine group [5]. Specifically, pandanamine contains two γ-lactone (butenolide) moieties that are linked through a nitrogen atom via alkyl chains [5]. This distinctive arrangement creates a C9-N-C9 skeleton that serves as a biogenetic precursor for various other Pandanus alkaloids [5].

Research findings indicate that pandanamine has two lactone rings, which are observed in all alkaloids isolated from Pandanus species [5]. These lactone rings are five-membered heterocyclic structures containing an oxygen atom and a carbonyl group, specifically positioned to form γ-lactones [18] [19]. The lactone rings in pandanamine are not simple saturated structures but rather contain unsaturated bonds that contribute to the compound's reactivity and stereochemical properties [18].

The lactam framework of pandanamine is particularly significant as it represents a key intermediate in the biosynthetic pathway of more complex Pandanus alkaloids [5] [6]. Studies suggest that this framework undergoes intramolecular cyclization to form heterocyclic amines such as pyrrolidine (five-membered ring), piperidine (six-membered ring), and indolizidine (five- and six-membered rings) [5]. This transformation pathway explains the structural relationship between pandanamine and other alkaloids like pandamarilactone and pandamarilactonine [5] [6].

Conjugated Double Bonds and Stereochemistry

Pandanamine features a system of conjugated double bonds that significantly influences its chemical reactivity and physical properties [12]. The presence of conjugated double bonds in the butenolide rings creates extended π-electron systems that affect the compound's stability and spectroscopic characteristics [12] [18]. These conjugated systems involve the overlap of p-orbitals across multiple atoms, allowing for electron delocalization throughout the structure [12].

The stereochemistry of pandanamine is primarily defined by the configuration of the double bonds in its structure [3] [9]. The most common form of pandanamine exhibits a Z,Z-configuration, where both double bonds adopt the Z (zusammen) geometry [3] [14]. This configuration is determined according to the Cahn-Ingold-Prelog priority rules, where the higher priority groups are positioned on the same side of the double bond [17].

Spectroscopic evidence from nuclear magnetic resonance studies reveals distinctive signals that confirm the stereochemical arrangement of pandanamine [9]. For instance, proton nuclear magnetic resonance spectroscopy shows characteristic resonances at δ 5.19 for Z-configuration and at δ 5.63 for E-configuration of the double bonds [9]. These spectroscopic features provide crucial information for distinguishing between different stereoisomers of pandanamine [9] [14].

The conjugated double bonds in pandanamine also contribute to its relatively rigid structure, limiting conformational flexibility around certain bonds [12]. This rigidity has implications for the compound's three-dimensional arrangement and its potential interactions with biological targets [12] [18]. The specific stereochemistry of these double bonds is essential for the proper spatial orientation of functional groups within the molecule [17].

Functional Group Interactions

The functional groups within pandanamine engage in various intramolecular interactions that influence the compound's overall conformation and stability [15]. The secondary amine group, which connects the two butenolide-containing chains, can participate in hydrogen bonding interactions with the carbonyl oxygen atoms of the lactone rings [15]. These hydrogen bonds contribute significantly to the preferred three-dimensional arrangement of the molecule [15].

Dipole-dipole interactions between the carbonyl groups and the amine functionality further stabilize certain conformations of pandanamine [15]. The carbonyl groups, being polar, create local dipoles that can interact favorably with other polar regions of the molecule [15]. These interactions are particularly important in determining how the molecule arranges itself in different environments [15].

The alkyl chains in pandanamine engage in hydrophobic interactions with the surrounding environment, affecting the compound's solubility and its ability to interact with biological targets [15]. These hydrophobic regions can influence how pandanamine partitions between aqueous and lipid phases, which has implications for its distribution in biological systems [15].

Research on functional group interactions in compounds similar to pandanamine has shown that these interactions can significantly impact chemical reactivity [15]. For instance, the ion-dipole interactions between protonated amine groups and carbonyl oxygens can facilitate certain chemical transformations [15]. Additionally, the steric arrangement of functional groups can create regions of varying electron density, leading to sites of nucleophilicity or electrophilicity within the molecule [15].

Isomeric Variants

Z,Z- vs E,E-Configurations

Pandanamine exists in multiple isomeric forms that differ in the configuration of their double bonds [3] [14]. The primary isomers include Z,Z-pandanamine (the most common form), Z,E-pandanamine (mixed configuration), and E,E-pandanamine (all E configuration) [3] [14]. These isomers are distinguished by the spatial arrangement of substituents around the double bonds in the butenolide moieties [17].

In Z,Z-pandanamine, both double bonds adopt the Z configuration, where the higher priority groups (according to the Cahn-Ingold-Prelog rules) are positioned on the same side of each double bond [17]. This isomer is considered the standard form of pandanamine and serves as a reference for comparing other isomeric variants [3] [5].

The E,E-pandanamine isomer features both double bonds in the E configuration, where the higher priority groups are positioned on opposite sides of each double bond [17]. This configuration results in a significantly different three-dimensional structure compared to the Z,Z isomer, affecting the compound's physical properties and potential biological activities [14] [17].

Research has demonstrated that these isomeric forms can be distinguished through various spectroscopic techniques [9]. Nuclear magnetic resonance spectroscopy reveals characteristic signals for each isomer, with specific chemical shifts that correspond to the different stereochemical arrangements [9]. For example, the proton resonances at δ 5.19 indicate Z-configuration, while resonances at δ 5.63 indicate E-configuration for the relevant double bonds [9].

The isolation of (Z,Z)-pandanamine and its corresponding isomers (Z,E)-pandanamine and (E,E)-pandanamine from various plant sources has provided valuable insights into the natural occurrence and distribution of these compounds [14]. Studies have shown that these isomers can coexist in plant tissues, suggesting that they may serve different biological functions or result from varying biosynthetic pathways [14].

Stereochemical Implications

The stereochemistry of pandanamine has significant implications for its chemical reactivity, physical properties, and potential biological activities [6] [14]. The different stereoisomers exhibit varying degrees of stability and can undergo distinct chemical transformations under specific conditions [6] [9].

Research has shown that the stereochemistry of pandanamine influences its role as a biogenetic precursor for other alkaloids [5] [6]. The specific configuration of the double bonds affects how the molecule can cyclize to form more complex structures [5]. For instance, the Z,Z-configuration may favor certain cyclization pathways that lead to specific pyrrolidine or piperidine alkaloids [5] [6].

The stereochemical arrangement also impacts the compound's spectroscopic properties [9]. Nuclear magnetic resonance studies have revealed that different stereoisomers of pandanamine exhibit characteristic signals that can be used for identification and structural elucidation [9]. These spectroscopic differences arise from the unique chemical environments created by the various stereochemical arrangements [9].

Computational and experimental studies suggest that the stereochemistry of pandanamine affects its conformational preferences and energy landscape [6] [17]. The E,E-configuration may result in different intramolecular interactions compared to the Z,Z-configuration, leading to distinct three-dimensional structures [17]. These conformational differences can influence how the molecule interacts with potential biological targets [17].